molecular formula C17H16ClNO4 B5854468 methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate

methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate

Cat. No. B5854468
M. Wt: 333.8 g/mol
InChI Key: PHJPYEFJJJWJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate, also known as CE-245677, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoylphenylurea derivatives, which are known for their insecticidal properties. However, recent studies have shown that CE-245677 has promising anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate is not fully understood. However, studies have shown that it can inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation and cancer. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular energy metabolism and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, in stimulated macrophages. Additionally, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer and colon cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate is its potential as a therapeutic agent for inflammatory and cancerous diseases. Additionally, the synthesis method for this compound is relatively straightforward and can be optimized for improved yield and purity. However, one limitation of this compound is its potential toxicity, which needs to be further investigated before it can be used as a therapeutic agent.

Future Directions

There are several future directions for research on methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate. One potential avenue is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, research can be conducted to optimize the synthesis method for this compound to improve its yield and purity.

Synthesis Methods

The synthesis of methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate involves the reaction of 4-chloro-3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzoic acid methyl ester to yield this compound. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

Methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate has been extensively studied for its potential therapeutic applications. In particular, it has been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, suggesting its potential as an anti-cancer agent.

properties

IUPAC Name

methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-3-23-15-10-11(8-9-13(15)18)16(20)19-14-7-5-4-6-12(14)17(21)22-2/h4-10H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJPYEFJJJWJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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